1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-fluorobenzyl bromide, which is a key intermediate.
Reaction Conditions: The bromination of 2-fluorobenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide yields 2-bromo-5-fluorobenzyl bromide.
Formation of Pyrazole Ring: The next step involves the reaction of 2-bromo-5-fluorobenzyl bromide with hydrazine hydrate to form the pyrazole ring.
Chemical Reactions Analysis
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group on the pyrazole ring can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Scientific Research Applications
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds such as:
2-Bromo-5-fluorobenzyl alcohol: This compound lacks the pyrazole ring and hydroxyl group, making it less versatile in terms of chemical reactivity.
2-Bromo-5-fluorobenzyl bromide: This compound is an intermediate in the synthesis of this compound and lacks the pyrazole ring.
1-(2-Bromo-5-fluorobenzyl)-1-indanol:
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPFQHKODFYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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